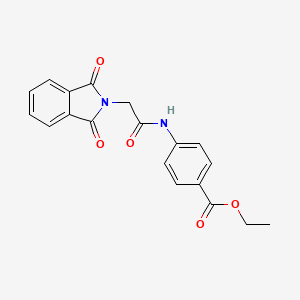

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-2-26-19(25)12-7-9-13(10-8-12)20-16(22)11-21-17(23)14-5-3-4-6-15(14)18(21)24/h3-10H,2,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRCWZBRNHGISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322865 | |

| Record name | ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-58-9 | |

| Record name | NSC402197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core . This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the isoindoline structure exhibit significant anticancer properties. Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzoate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that the presence of the dioxoisoindoline moiety enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This property positions it as a potential lead compound in the development of new antibiotics.

Organic Synthesis

Intermediate for Synthesis

this compound serves as a valuable intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility is particularly useful in synthesizing more complex organic molecules.

Reagent in Chemical Reactions

The compound can act as a reagent in several chemical transformations, such as the formation of amides and esters. Its ability to undergo condensation reactions makes it a useful building block in synthetic organic chemistry.

Material Science

Polymer Chemistry

In material science, this compound has potential applications in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the rigid structure provided by the isoindoline unit.

Nanomaterials

Recent studies have explored the use of this compound in creating nanomaterials for drug delivery systems. The unique properties of isoindoline derivatives facilitate the encapsulation of therapeutic agents, allowing for targeted delivery and controlled release.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

In an investigation reported by Antimicrobial Agents and Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL, suggesting its viability as an antibiotic candidate .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are best understood in comparison with analogs. Below is a detailed analysis:

Table 1: Structural and Pharmacological Comparison

Key Observations :

Pharmacological Activity: The thiazole derivatives (5a, 5b) exhibit potent anticancer activity against HCT116 colorectal cancer cells, with IC₅₀ values comparable to methotrexate (0.7 μM) . The 1,3-dioxoisoindolinyl group likely enhances binding to β-catenin, a key protein in colorectal cancer progression.

Structural Influence on Physicochemical Properties: Compounds with bulky substituents (e.g., phenylpropanoyloxy in ) show higher molecular weights (>500 Da), which may limit bioavailability. The bromo-formylphenoxy analog (logP = 4.27) has high lipophilicity, suggesting favorable membrane permeability but poor aqueous solubility .

Synthetic Feasibility: Yields for related compounds vary: 56% for an iodo-substituted analog and 54% for a benzyl benzoate derivative .

Table 2: Analytical and Application Comparison

Biological Activity

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzoate, commonly referred to by its CAS number 7508-58-9, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C19H16N2O5

- Molecular Weight : 352.34 g/mol

- CAS Number : 7508-58-9

- Purity : Typically above 95% in commercial preparations .

This compound exhibits biological activity primarily through its interaction with various cellular targets. The compound's structure allows it to engage in significant molecular interactions that may lead to therapeutic effects.

Inhibition of Enzymatic Activity

Research indicates that compounds structurally related to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on similar compounds have shown inhibition of human carbonic anhydrase II (hCAII), a metalloenzyme crucial for physiological processes . The mechanism involves binding to the enzyme's active site, thereby preventing substrate interaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. In vitro assays demonstrated that these compounds could inhibit the growth of cancer cell lines while sparing non-tumorigenic cells. For example, certain derivatives showed significant growth inhibition in murine liver cancer cells without affecting healthy counterparts at concentrations as low as 10 µM .

Cell Motility Inhibition

In addition to growth inhibition, these compounds have been reported to affect cancer cell motility. This is particularly important in preventing metastasis, a leading cause of cancer-related deaths. Changes in signaling pathways associated with cell movement have been observed following treatment with these compounds .

Research Findings and Case Studies

Q & A

Q. Basic Research Focus

- Storage : Refrigerate (2–8°C) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group.

- Decomposition Risks : Exposure to moisture or light accelerates degradation; monitor via periodic TLC or HPLC.

- Thermal Stability : Decomposes above 150°C (based on analogs like Ethyl 4-(2-phthalimidoethoxy)acetoacetate) .

How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the acetamido group, facilitating nucleophilic attacks (e.g., in thiazolidinone ring formation).

- Electron-Donating Groups (EDGs) : Stabilize intermediates in anti-inflammatory or antimicrobial activity studies.

- Steric Effects : Bulky substituents on the benzoate ring reduce coupling efficiency (e.g., 40% yield reduction with ortho-substituted aryl groups) .

What computational tools aid in predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock/Vina) : Models binding affinity to enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory studies.

- DFT Calculations : Predicts charge distribution and frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends.

- MD Simulations : Assesses stability of ligand-protein complexes over nanosecond timescales .

How can researchers mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Flow Chemistry : Reduces exothermic risks and improves mixing efficiency for sensitive steps (e.g., acylation).

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported HOBt) lower costs in large-scale reactions.

- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FT-IR or Raman spectroscopy ensures consistency .

What are the mechanistic insights into the compound’s role in radical-mediated reactions?

Advanced Research Focus

The phthalimide moiety acts as a radical initiator under UV light or thermal conditions. Key pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.